molecular formula C14H18ClFN2O B12728758 N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride CAS No. 90183-00-9

N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride

Cat. No.: B12728758
CAS No.: 90183-00-9
M. Wt: 284.75 g/mol
InChI Key: KSMWMFYGMVJPCA-UHFFFAOYSA-N
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Description

N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features a bicyclic azabicyclo[2.2.2]octane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride typically involves the reaction of 2-fluorobenzoyl chloride with 1-azabicyclo[2.2.2]octan-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various physiological effects, such as changes in neurotransmitter release and receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-1-Azabicyclo(2.2.2)oct-3-yl-4-bromo-2-fluorobenzamide
  • N-1-Azabicyclo(2.2.2)oct-3-yl-2-bromo-4-fluorobenzamide

Uniqueness

N-1-Azabicyclo(2.2.2)oct-3-yl-2-fluorobenzamide monohydrochloride is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

90183-00-9

Molecular Formula

C14H18ClFN2O

Molecular Weight

284.75 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-2-fluorobenzamide;hydrochloride

InChI

InChI=1S/C14H17FN2O.ClH/c15-12-4-2-1-3-11(12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H

InChI Key

KSMWMFYGMVJPCA-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3F.Cl

Origin of Product

United States

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